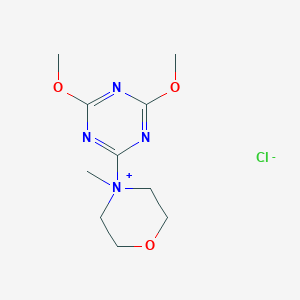
Cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio
Descripción general
Descripción
“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride”, also known as DMTMM, is a chemical compound with the molecular formula C10H17ClN4O3 . It is a white to almost white powder or crystal . It is used as a condensing agent for various transformations .
Synthesis Analysis
DMTMM can be synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of DMTMM is represented by the SMILES string [Cl-].COc1nc (OC)nc (n1) [N+]2 (C)CCOCC2 .
Chemical Reactions Analysis
- Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .
- Esterification of carboxylic acids with alcohols to the corresponding esters .
Physical And Chemical Properties Analysis
DMTMM is a solid at 20°C and should be stored under inert gas at a temperature below 0°C . It is hygroscopic and heat sensitive .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto, a menudo conocido como DMTMM, se utiliza ampliamente en la síntesis de péptidos. Actúa como un agente de condensación que facilita la formación de enlaces peptídicos entre aminoácidos. El proceso normalmente implica la condensación de ácidos carboxílicos y aminas para formar las amidas correspondientes en solventes como el tetrahidrofurano .
Reacciones de Esterificación
El DMTMM es eficaz en reacciones de esterificación, donde ayuda en la transformación de ácidos carboxílicos con alcoholes para producir los ésteres correspondientes. Esta reacción es crucial para la síntesis de diversos compuestos éster que se utilizan en productos farmacéuticos y químicos finos .
Reacciones de Amidación
El compuesto también se emplea en reacciones de amidación, donde ayuda a convertir los ácidos carboxílicos en amidas. Esto es particularmente útil en la síntesis de moléculas de fármacos y otros compuestos bioactivos que contienen enlaces amida .
Síntesis de Amida de Weinreb
Otra aplicación especializada del DMTMM es en la síntesis de amidas de Weinreb. Estos son intermedios valiosos en la síntesis orgánica, que permiten la formación controlada de cetonas o aldehídos al reaccionar con reactivos organometálicos .
Reacciones de Acoplamiento
El DMTMM sirve como un reactivo de acoplamiento en diversas transformaciones orgánicas. Es conocido por su eficiencia en reacciones de acoplamiento que forman enlaces carbono-nitrógeno, que son fundamentales en la construcción de moléculas orgánicas complejas .
Síntesis de Sales Orgánicas
Este compuesto se puede utilizar para sintetizar sales orgánicas, que tienen una amplia gama de aplicaciones, incluyendo como catalizadores, en ciencia de materiales y en formulaciones farmacéuticas .
Reacciones de Condensación
El DMTMM se utiliza en reacciones de condensación, donde ayuda en el proceso de deshidratación entre dos moléculas para formar una molécula más grande. Este es un paso clave en la síntesis de muchos compuestos orgánicos, incluyendo polímeros y resinas .
Reacciones sin Solvente
Curiosamente, el DMTMM permite reacciones sin solvente, que son parte de las prácticas de química verde. Puede mediar reacciones sin la necesidad de solventes orgánicos tradicionales, reduciendo así el impacto ambiental de la síntesis química .
Safety and Hazards
DMTMM is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, eye protection, and face protection when handling DMTMM . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
Direcciones Futuras
DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The influence of different weight percentages of DMTMM and glycerol on the physical-mechanical properties of these films has been reported . This suggests potential future applications of DMTMM in the field of materials science.
Mecanismo De Acción
Target of Action
The primary target of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride, also known as DMTMM, is the carboxylic acid group in organic compounds . This compound is used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds .
Mode of Action
DMTMM acts as a condensing agent . It mediates the condensation of carboxylic acids and amines to form corresponding amides . Additionally, it can facilitate the esterification of carboxylic acids with alcohols to form corresponding esters .
Biochemical Pathways
The action of DMTMM primarily affects the peptide synthesis pathway . By facilitating the formation of amide bonds, it enables the linking of amino acids to form peptides. This is a crucial step in the production of proteins, which are essential for numerous biological functions.
Result of Action
The result of DMTMM’s action is the formation of amide bonds . These bonds are fundamental in the structure of proteins, which play vital roles in virtually all biological processes. Therefore, DMTMM is an important tool in biochemistry and molecular biology research.
Action Environment
The efficacy and stability of DMTMM can be influenced by various environmental factors. For instance, the compound is known to perform reactions effectively at room temperature and under atmospheric conditions . Moreover, it can carry out reactions in a variety of solvents, including readily removed and solubilizing solvents such as methanol (MeOH), ethanol (EtOH), isopropanol (i-PrOH), and even water .
Análisis Bioquímico
Biochemical Properties
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride plays a crucial role in biochemical reactions by mediating the condensation of carboxylic acids and amines to form amides. It interacts with various enzymes and proteins, including those involved in peptide bond formation. The compound’s ability to activate carboxylic acids and facilitate nucleophilic attack by amines is central to its function. Additionally, it can be used in the esterification of carboxylic acids with alcohols, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride on cellular processes are significant. It influences cell function by modulating enzyme activity and altering gene expression. The compound’s role in peptide synthesis can impact cell signaling pathways, as peptides often serve as signaling molecules. Furthermore, its involvement in amide bond formation can affect cellular metabolism by influencing the synthesis of proteins and other biomolecules .
Molecular Mechanism
At the molecular level, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride exerts its effects through the activation of carboxylic acids. This activation facilitates the nucleophilic attack by amines, leading to the formation of amide bonds. The compound’s structure allows it to form a stable intermediate with carboxylic acids, which is then attacked by the amine nucleophile. This mechanism is essential for its role in peptide synthesis and other condensation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride can change over time. The compound is known for its stability under various conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that its effectiveness in facilitating biochemical reactions can diminish over time, necessitating proper storage conditions to maintain its activity .
Dosage Effects in Animal Models
The effects of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride in animal models vary with dosage. At lower doses, the compound effectively facilitates peptide synthesis without significant adverse effects. At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as carboxylate-activating enzymes and amine nucleophiles, facilitating the formation of amide bonds. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The compound’s ability to penetrate cell membranes and reach target sites is crucial for its effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical research .
Propiedades
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZEAOGFDXDAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370104 | |
| Record name | DMTMM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3945-69-5 | |
| Record name | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3945-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMTMM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003945695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DMTMM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4,6-DIMETOSSI-1,3,5-TRIAZIN-2-IL)-4-METILMORFOLINIO CLORURO | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMTMM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD6N6AV8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride used in the synthesis of glycopolypeptides?
A1: The research paper utilizes DMT-MM as a coupling reagent to attach different amino sugars onto a pre-synthesized poly(l-glutamic acid)-b-poly(N-isopropylacrylamide) (pGA-b-pNIPAM) block copolymer. [] This modification introduces saccharide moieties onto the pGA block, resulting in a glycosylated pGA-b-pNIPAM block copolymer. The versatility of DMT-MM allows for the incorporation of various amino sugars, expanding the possibilities for tailoring the glycopolypeptide's properties.
Q2: Why is the location of the saccharide moieties important in this study?
A2: The study aims to investigate the interaction between the synthesized glycopolypeptides and lectins, which are proteins that bind specifically to carbohydrates. For effective lectin interaction, the saccharide moieties need to be accessible. The research confirms the surface location of these saccharides through zeta potential measurements and lectin interaction assays. [] This surface localization ensures the successful binding of lectins to the glycosylated particles, highlighting the potential of these glycopolypeptides in targeted drug delivery applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)





![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)

